1,2-Bis(bromomethyl)-3-methoxybenzene (CAS 71785-96-1), also known as 2,3-bis(bromomethyl)anisole, is a bifunctional benzylic alkylating agent distinguished by the strong electron-donating and sterically directing influence of its methoxy group at the 3-position. In industrial and advanced laboratory procurement, it is primarily selected as a rigidifying template for macrocyclization and a critical building block for methoxy-substituted fused ring systems, including benzocycloheptenes, indans, and isothianaphthenes. Unlike unsubstituted xylylene dibromides, this specific compound provides precise regiochemical control during double-alkylation events, directly dictating the spatial orientation of the methoxy group in downstream active pharmaceutical ingredients (APIs) [1]. Its procurement is essential when downstream application performance relies on specific target-binding pocket interactions or enhanced organic solubility that cannot be achieved with generic structural analogs [2].
Generic substitution of 1,2-bis(bromomethyl)-3-methoxybenzene with the unsubstituted 1,2-bis(bromomethyl)benzene or its positional isomer, 3,4-bis(bromomethyl)anisole, leads to catastrophic failures in application-critical performance and processability. Removing the methoxy group eliminates the oxygenation pattern required for the total synthesis of specific quinone natural products and yields intractable, insoluble polymers during electrochemical oxidation [1]. More critically, substituting with the 4-methoxy isomer shifts the regiochemistry of the resulting fused rings; in the synthesis of kinase inhibitors, this seemingly minor positional shift drastically alters the steric bulk within the enzyme binding pocket, reducing target selectivity (e.g., ALK versus IR kinases) by over an order of magnitude [2]. Consequently, buyers must procure this exact regiomer to ensure reproducibility in structure-activity relationship (SAR) profiles and downstream polymer processability.
When utilized as a precursor for tetrahydrobenzocyclohepten-2-ylamine ALK inhibitors, 1,2-bis(bromomethyl)-3-methoxybenzene yields a 1-methoxy A-ring architecture that precisely fits the ALK binding pocket. Comparative profiling demonstrated that derivatives synthesized from this specific precursor achieved an IR/ALK enzyme IC50 ratio of 662. In direct contrast, derivatives synthesized from the isomeric 1,2-bis(bromomethyl)-4-methoxybenzene (yielding a 3-methoxy A-ring) exhibited a 15-fold reduction in selectivity [1].
| Evidence Dimension | IR/ALK enzyme IC50 selectivity ratio |
| Target Compound Data | Ratio of 662 (1-methoxy derivative from target compound) |
| Comparator Or Baseline | 15-fold lower selectivity (3-methoxy derivative from isomeric precursor) |
| Quantified Difference | 15-fold improvement in off-target kinase selectivity |
| Conditions | Enzyme IC50 profiling and Karpas-299 cell assay |
Procuring the correct methoxy-position isomer is non-negotiable for pharmaceutical buyers developing highly selective kinase inhibitors, as the wrong isomer drastically increases off-target binding.
The conversion of 1,2-bis(bromomethyl)-3-methoxybenzene via sodium sulfide yields 4-methoxy-1,3-dihydrobenzo[c]thiophene, which is electrochemically oxidized to poly(4-methoxyisothianaphthene) (PMeOITN). Unlike the unsubstituted polyisothianaphthene (PITN) derived from 1,2-bis(bromomethyl)benzene, which suffers from severe aggregation and poor processability, the methoxy-substituted PMeOITN exhibits complete solubility in standard organic solvents such as dichloromethane and chloroform [1].
| Evidence Dimension | Polymer solubility in organic solvents |
| Target Compound Data | Complete solubility in DCM and chloroform (PMeOITN) |
| Comparator Or Baseline | Insoluble/intractable in standard solvents (unsubstituted PITN) |
| Quantified Difference | Enables solution-phase processing vs. solid-state intractability |
| Conditions | Electrochemical oxidation using tetraethylammonium tetrafluoroborate electrolyte |
Materials science buyers must select this methoxy-substituted precursor to ensure the resulting low-bandgap conducting polymers can be solution-processed for thin-film applications.
In the synthesis of non-phosphorylated macrocyclic ligands targeting the Pin1 prolyl isomerase domain, 1,2-bis(bromomethyl)-3-methoxybenzene acts as a rigidifying template. The specific connectivity and ring strain imparted by the 3-methoxy substitution pattern directly influences the binding affinity of the macrocycle. Studies comparing isomeric bis(bromomethyl)anisole templates revealed that the core ring size and connectivity dictated by the specific isomer lead to a greater than 7-fold difference in binding affinity, with the optimal configuration achieving a Kd of 24–35 nM [1].
| Evidence Dimension | Pin1 prolyl isomerase binding affinity (Kd) |
| Target Compound Data | Kd = 24–35 nM (optimal template configuration) |
| Comparator Or Baseline | >7-fold weaker affinity (suboptimal isomeric templates) |
| Quantified Difference | >7-fold enhancement in target binding affinity |
| Conditions | Fluorescence polarization assay in 96-well format |
For drug discovery workflows relying on template-bridged macrocycles, procuring this exact compound ensures the correct conformational restriction necessary for sub-micromolar target engagement.
The synthesis of complex quinone natural products, such as puraquinonic acid, requires the direct assemblage of an indan unit. 1,2-Bis(bromomethyl)-3-methoxybenzene reacts efficiently with Meldrum's acid in DMSO to form the critical indan dilactone intermediate. The reaction conditions and the specific electronic activation of the precursor allow for high-yield formation of the 1:1 adduct, whereas the use of protic solvents like ethanol results in significant contamination with 2:1 adduct byproducts [1].
| Evidence Dimension | Adduct formation selectivity |
| Target Compound Data | Clean formation of 1:1 indan dilactone adduct |
| Comparator Or Baseline | Significant 2:1 adduct byproduct formation (in protic baseline conditions) |
| Quantified Difference | Elimination of 2:1 side products during cyclization |
| Conditions | Reaction with Meldrum's acid and sodium hydride; DMSO vs. ethanol solvent |
Process chemists must utilize this specific precursor in optimized aprotic conditions to prevent byproduct formation and maximize yield during the scale-up of indan-based pharmaceutical intermediates.
Directly downstream of its unique regiochemical directing effects, this compound is the optimal starting material for synthesizing 1-methoxy-tetrahydrobenzocyclohepten-2-ylamine derivatives, ensuring maximum selectivity against off-target kinases like IR [1].
Where generic polyisothianaphthenes fail due to insolubility, this precursor enables the synthesis of poly(4-methoxyisothianaphthene), allowing for standard solvent-based casting of conductive thin films in materials science applications [2].
In drug discovery programs targeting protein-protein interactions (e.g., Pin1 prolyl isomerase), this compound serves as a superior trifunctional template, enforcing specific conformational constraints that enhance ligand binding affinity over isomeric alternatives [3].
For the commercial or academic synthesis of natural products like puraquinonic acid, this compound provides both the necessary benzylic leaving groups for cyclization and the essential methoxy oxygenation pattern in a single, process-friendly reagent [4].